molecular formula C11H15ClO B14022828 2-(4-Chloro-2,3-dimethylphenyl)propan-2-ol

2-(4-Chloro-2,3-dimethylphenyl)propan-2-ol

Cat. No.: B14022828
M. Wt: 198.69 g/mol
InChI Key: ZNOGHTCMYPDFJG-UHFFFAOYSA-N
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Properties

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

2-(4-chloro-2,3-dimethylphenyl)propan-2-ol

InChI

InChI=1S/C11H15ClO/c1-7-8(2)10(12)6-5-9(7)11(3,4)13/h5-6,13H,1-4H3

InChI Key

ZNOGHTCMYPDFJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)Cl)C(C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Chloro-2,3-dimethylphenyl)propan-2-ol can be synthesized through several methods. One common route involves the Suzuki-Miyaura coupling reaction between an aryl boronic ester and an α-halo aldehyde . The reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, and the product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2,3-dimethylphenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Chloro-2,3-dimethylphenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2,3-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The chlorine atom can also affect the compound’s electronic properties, making it a useful intermediate in various chemical reactions .

Biological Activity

2-(4-Chloro-2,3-dimethylphenyl)propan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound involves several chemical reactions. Notably, structure modifications of related compounds have been explored to enhance biological efficacy. For instance, derivatives synthesized from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate demonstrated significant antiproliferative activity against cancer cell lines such as HCT-116 and HeLa .

Anticancer Properties

Recent studies indicate that this compound exhibits antiproliferative effects on various cancer cell lines. The compound's mechanism appears to involve the inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival. In vitro assays showed that certain derivatives had IC50 values as low as 0.69 μM against HeLa cells, indicating potent anticancer activity compared to standard treatments like doxorubicin (IC50 = 2.29 μM) .

The biological activity of this compound is linked to its interaction with specific cellular pathways. Research suggests that it may act through the HSP90 and TRAP1 mediated signaling pathways . These pathways are crucial for maintaining protein homeostasis in cancer cells, and their inhibition can lead to increased apoptosis.

In Vitro Studies

In a series of experiments, derivatives of this compound were tested for their effects on HCT-116 colorectal cancer cells. The results indicated that several compounds induced significant nuclear disintegration and chromatin condensation when visualized with DAPI staining . The study highlighted the specificity of these compounds toward cancerous cells over normal cells (HEK-293), reinforcing their potential as selective anticancer agents.

Comparative Analysis

A comparative analysis was conducted on a range of synthesized compounds derived from this compound. The following table summarizes the IC50 values observed in various cell lines:

Compound NameCell LineIC50 (μM)Mechanism of Action
Compound AHCT-1160.69HDAC inhibition
Compound BHeLa11Apoptosis induction
Compound CHEK-293>10Non-specific
DoxorubicinHeLa2.29Topoisomerase inhibition

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